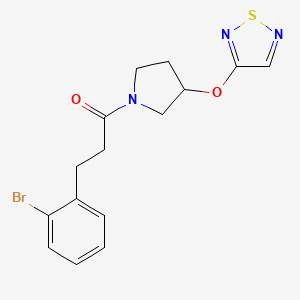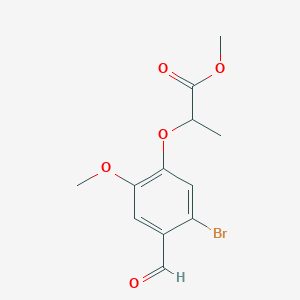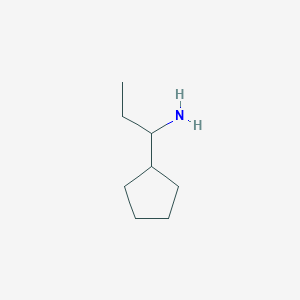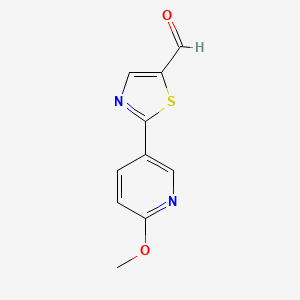
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as TBP or TBP-PROTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TBP-PROTAC is a type of proteolysis-targeting chimera (PROTAC), a class of compounds that can selectively degrade target proteins by recruiting them to the cellular protein degradation machinery.
Scientific Research Applications
Synthesis and Biological Activity
- Thiadiazole derivatives have been explored for their potential in various biological activities, including anticancer and antimicrobial effects. A novel series of compounds including 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles showed promising activity against colon and liver carcinoma cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2015).
Heterocyclic Compound Synthesis
- The development of structurally diverse libraries through reactions involving ketonic Mannich bases derived from thiophenes and other heterocycles demonstrates the versatility of these compounds in generating a wide range of chemical entities. This approach is crucial for the discovery of new materials and pharmaceuticals (Roman, 2013).
Material Science Applications
- Conjugated polymers containing thiadiazole units have been synthesized and applied in organic photovoltaics, showcasing the material science applications of thiadiazole derivatives. These polymers exhibit desirable properties such as low bandgap and high field-effect transistor mobility, making them suitable for use in solar cells and other electronic devices (Higashihara et al., 2012).
Antimicrobial and Antifungal Activities
- Novel 1,3,4-thiadiazoles and 1,3-thiazoles bearing a pyridine moiety have been synthesized and evaluated for their anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. Molecular docking studies have suggested these compounds target specific enzymes, indicating their potential as targeted therapies (Abouzied et al., 2022).
properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-4-2-1-3-11(13)5-6-15(20)19-8-7-12(10-19)21-14-9-17-22-18-14/h1-4,9,12H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYSMFANIKRBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)



![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)